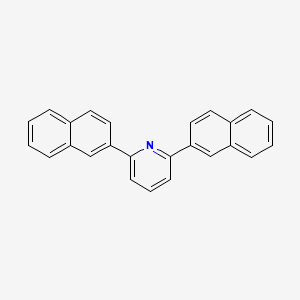
2,6-Di(naphthalen-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di(naphthalen-2-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two naphthyl groups attached to the 2 and 6 positions of a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(naphthalen-2-yl)pyridine typically involves the condensation of 2-naphthaldehyde with pyridine derivatives. One common method is the Suzuki cross-coupling reaction, where 2,6-dibromopyridine is reacted with 2-naphthylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di(naphthalen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,6-Di(naphthalen-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . The compound’s photochromic properties are attributed to electron transfer processes that occur upon exposure to light, leading to reversible changes in its structure and color .
Vergleich Mit ähnlichen Verbindungen
2,6-Di(naphthalen-2-yl)pyridine can be compared with other similar compounds, such as:
2,6-Di(thiazol-2-yl)pyridine: This compound has thiazole groups instead of naphthyl groups and is used in similar applications, such as coordination chemistry and catalysis.
2,6-Di(pyrazin-2-yl)pyridine: This derivative contains pyrazine groups and is also studied for its coordination properties and potential biological activities.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound features imidazole groups and is known for its high-temperature spin crossover properties in coordination complexes.
The uniqueness of this compound lies in its bulky naphthyl groups, which provide steric hindrance and influence its reactivity and binding properties. This makes it particularly useful in the design of photochromic materials and enzyme inhibitors .
Eigenschaften
CAS-Nummer |
33777-90-1 |
|---|---|
Molekularformel |
C25H17N |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2,6-dinaphthalen-2-ylpyridine |
InChI |
InChI=1S/C25H17N/c1-3-8-20-16-22(14-12-18(20)6-1)24-10-5-11-25(26-24)23-15-13-19-7-2-4-9-21(19)17-23/h1-17H |
InChI-Schlüssel |
RKAYUIFQZXXASF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















